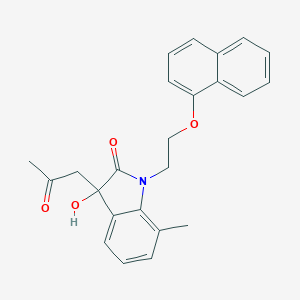

3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as HMN-214, is a small molecule inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth and differentiation, making it an important target for cancer therapy.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Intramolecular Cyclization : Research has shown that certain hydroxylactams, which are structurally related to the chemical , can undergo intramolecular cyclization to form complex isoxazolo-pyrroloisoquinoline derivatives. This process can yield diastereoisomers with potential applications in the development of new chemical entities (L. V. Lenshmidt et al., 2018).

- Green Synthetic Methods : There are studies exploring the synthesis of derivatives involving naphthalene moieties using green chemistry approaches. These methods emphasize simplicity, high yield, and eco-friendly catalysts, hinting at the potential for sustainable production of related compounds (Zhijie Fu et al., 2016).

Biological and Pharmacological Research

- Anticancer Agent Development : Compounds with structural similarities to the chemical have been synthesized and evaluated for their potential as anticancer agents. This includes research on various substituted compounds and their interactions with nucleophiles (R. S. Gouhar & Eman M. Raafat, 2015).

- Antioxidant and Anti-inflammatory Activities : Derivatives related to this chemical have been synthesized and tested for in vitro antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications (Madasamy Kumar et al., 2017).

- Hydroxyindole-O-Methyltransferase Inhibition : Naphthalenic derivatives have been explored for their ability to inhibit hydroxyindole-O-methyltransferase, an enzyme crucial in melatonin biosynthesis, indicating potential relevance in sleep and circadian rhythm disorders (I. Picard et al., 1999).

Spectroscopic and Binding Studies

- Fluorescence Spectral Studies : Fluorescent probes structurally similar to the compound have been studied for their interaction with biological molecules like Bovine Serum Albumin (BSA). Such studies are crucial for understanding the binding and interaction properties of these compounds (K. Ghosh et al., 2016).

Propiedades

IUPAC Name |

3-hydroxy-7-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c1-16-7-5-11-20-22(16)25(23(27)24(20,28)15-17(2)26)13-14-29-21-12-6-9-18-8-3-4-10-19(18)21/h3-12,28H,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSQMOIRUPITFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC4=CC=CC=C43)(CC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368393.png)

![N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide](/img/structure/B368394.png)

![2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368395.png)

![2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368396.png)

![2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368399.png)

![1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B368400.png)

![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B368401.png)

![1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368403.png)

![2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368406.png)

![2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368407.png)

![2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368410.png)

![2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368411.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B368412.png)

![N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368413.png)